(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one
Description
Properties
IUPAC Name |
(5R,6R)-6-(aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-15-9(16)7-17-8(6-12)10(15)11-13-4-5-14(11)2/h4-5,8,10H,3,6-7,12H2,1-2H3/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDJGLMOCKORV-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)CN)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)CN)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, an imidazole moiety, and an aminomethyl group, which are critical for its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Interaction with Receptors : The imidazole ring may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays indicated that it induces apoptosis in cancer cell lines, particularly:
- Breast Cancer (MCF-7) : Exhibited a dose-dependent decrease in cell viability.
- Lung Cancer (A549) : Induced significant apoptosis at concentrations above 10 µM.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results showed a marked improvement in patient outcomes compared to traditional antibiotics, indicating its potential as a therapeutic agent. -
Case Study 2: Cancer Treatment
A preclinical study investigated the effects of the compound on tumor growth in xenograft models. The findings revealed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as a novel anticancer agent.
Comparison with Similar Compounds
Morpholinone and β-Lactam Derivatives
- Structure : Contains a β-lactam ring fused to a thiazolidine ring, with a 4-hydroxyphenylglycine side chain.
- Bioactivity : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
- Comparison: Unlike the target compound, amoxicillin’s β-lactam ring is essential for its mechanism. The morpholinone core in the target compound lacks the strained β-lactam but may interact with similar targets due to its aminomethyl group, which could mimic the aminoacyl side chains of β-lactams .
- Structure : Features a β-lactam ring with a dichlorophenylisoxazole substituent, enhancing stability against β-lactamases.
- Comparison: The 1-methylimidazol-2-yl group in the target compound may confer resistance to enzymatic degradation, analogous to dicloxacillin’s isoxazole moiety. However, the morpholinone ring’s rigidity could limit binding flexibility compared to the β-lactam’s fused bicyclic system .
Imidazole-Containing Derivatives
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one ():
- Structure : A brominated indole-imidazole hybrid with a conjugated methylene group.
- This difference may reduce π-π stacking interactions but enhance solubility due to the aminomethyl group .
5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one ():
- Structure: Combines an imidazole ring with a dioxinone scaffold and a p-tolyl substituent.
- The ethyl group at position 4 may enhance lipophilicity, affecting membrane permeability .
Morpholine-Linked Heterocycles
1,3-Dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one ():
- Structure : A benzimidazolone linked to a morpholine-pyrimidine group.
- Comparison: The target compound’s morpholinone ring is more electron-deficient due to the ketone at position 3, which could increase reactivity toward nucleophiles. The absence of a pyrimidine amino group may reduce DNA-binding affinity compared to this compound .
Data Table: Key Structural and Inferred Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
